molecular formula C12H12N2O2S2 B14243765 4,4'-Di(methanesulfinyl)-2,2'-bipyridine CAS No. 377740-32-4

4,4'-Di(methanesulfinyl)-2,2'-bipyridine

Cat. No.: B14243765
CAS No.: 377740-32-4
M. Wt: 280.4 g/mol
InChI Key: XELASZNOHTVZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Di(methanesulfinyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two pyridine rings connected by a bipyridine linkage, with methanesulfinyl groups attached at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl groups can be oxidized to methanesulfonyl groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form 4,4’-dimethyl-2,2’-bipyridine using reducing agents like lithium aluminum hydride.

    Substitution: The bipyridine core can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: 4,4’-Di(methanesulfonyl)-2,2’-bipyridine.

    Reduction: 4,4’-Dimethyl-2,2’-bipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-Di(methanesulfinyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to bind to specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine involves its ability to interact with various molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bipyridine core provides a rigid framework that can facilitate binding to metal ions and other targets.

Comparison with Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridine: Lacks the methanesulfinyl groups, resulting in different reactivity and applications.

    4,4’-Di(methanesulfonyl)-2,2’-bipyridine: Contains methanesulfonyl groups instead of methanesulfinyl groups, leading to different chemical properties.

    2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.

Uniqueness: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine is unique due to the presence of methanesulfinyl groups, which impart distinct redox properties and reactivity. This makes it a valuable compound for applications requiring specific chemical interactions and stability.

Properties

CAS No.

377740-32-4

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-methylsulfinyl-2-(4-methylsulfinylpyridin-2-yl)pyridine

InChI

InChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3

InChI Key

XELASZNOHTVZCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.